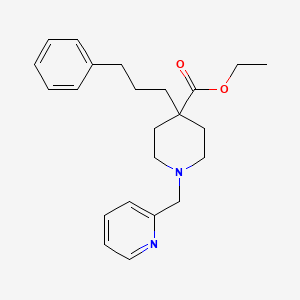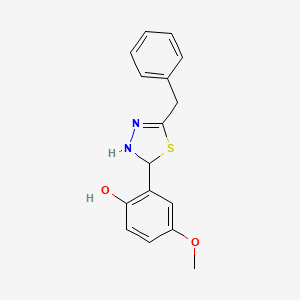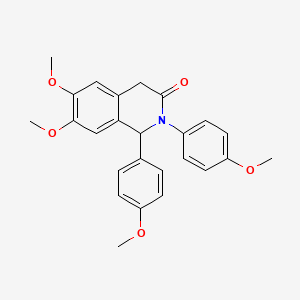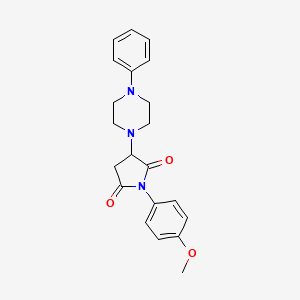![molecular formula C11H12O4S B5153675 2-[(1-carboxypropyl)thio]benzoic acid](/img/structure/B5153675.png)
2-[(1-carboxypropyl)thio]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-carboxypropyl)thio]benzoic acid, also known as CBPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CBPA is a thiol-modifying reagent that is commonly used to modify cysteine residues in proteins, which can be useful for studying protein structure and function. In
科学的研究の応用
2-[(1-carboxypropyl)thio]benzoic acid has a wide range of scientific research applications, particularly in the field of protein chemistry. 2-[(1-carboxypropyl)thio]benzoic acid is commonly used to modify cysteine residues in proteins, which can be useful for studying protein structure and function. 2-[(1-carboxypropyl)thio]benzoic acid can also be used to crosslink proteins, which can be useful for studying protein-protein interactions. In addition, 2-[(1-carboxypropyl)thio]benzoic acid can be used to label proteins with fluorescent dyes, which can be useful for studying protein localization and trafficking.
作用機序
2-[(1-carboxypropyl)thio]benzoic acid works by reacting with cysteine residues in proteins, forming a covalent bond between the thiol group of cysteine and the carboxylic acid group of 2-[(1-carboxypropyl)thio]benzoic acid. This modification can cause changes in protein structure and function, which can be useful for studying protein activity. In addition, 2-[(1-carboxypropyl)thio]benzoic acid can crosslink proteins by forming covalent bonds between cysteine residues in different proteins, which can be useful for studying protein-protein interactions.
Biochemical and Physiological Effects
2-[(1-carboxypropyl)thio]benzoic acid has been shown to have minimal effects on biochemical and physiological processes in cells and tissues. 2-[(1-carboxypropyl)thio]benzoic acid is generally considered to be non-toxic and non-reactive, which makes it a useful tool for studying protein structure and function in living organisms.
実験室実験の利点と制限
One of the main advantages of using 2-[(1-carboxypropyl)thio]benzoic acid in lab experiments is its specificity for cysteine residues in proteins. This specificity allows researchers to selectively modify and study individual cysteine residues in proteins, which can be useful for understanding protein function. However, one limitation of using 2-[(1-carboxypropyl)thio]benzoic acid is that it can only modify cysteine residues that are accessible to the reagent. This can limit its usefulness in studying proteins that have buried cysteine residues.
将来の方向性
There are many potential future directions for research on 2-[(1-carboxypropyl)thio]benzoic acid. One area of interest is the development of new methods for labeling proteins with 2-[(1-carboxypropyl)thio]benzoic acid, which could improve the specificity and sensitivity of protein labeling. Another area of interest is the use of 2-[(1-carboxypropyl)thio]benzoic acid in combination with other reagents to study protein-protein interactions and signaling pathways. Finally, there is interest in using 2-[(1-carboxypropyl)thio]benzoic acid to study the effects of oxidative stress on proteins, which could have implications for understanding aging and disease processes.
合成法
2-[(1-carboxypropyl)thio]benzoic acid can be synthesized using a two-step process. The first step involves the reaction of 2-bromobenzoic acid with thioacetic acid to form 2-(methylthio)benzoic acid. The second step involves the reaction of 2-(methylthio)benzoic acid with chloroacetyl chloride to form 2-[(1-carboxypropyl)thio]benzoic acid. This synthesis method has been well-established in the literature and has been used to produce 2-[(1-carboxypropyl)thio]benzoic acid in large quantities for research purposes.
特性
IUPAC Name |
2-(1-carboxypropylsulfanyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S/c1-2-8(11(14)15)16-9-6-4-3-5-7(9)10(12)13/h3-6,8H,2H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEUYGKCEJEYAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=CC=CC=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-Carboxypropyl)thio)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B5153596.png)


![N-(4-methoxyphenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5153606.png)
![3-[(3-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5153609.png)
![1-(3,5-dimethylphenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5153631.png)
![N-[1-{[2-(7-bromo-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-2-(2,5-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5153632.png)


![N-benzyl-2-cyclopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5153643.png)

![N-[2-(2-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5153661.png)

![2-[4-(4-morpholinylsulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B5153689.png)